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Compound of Interest

Compound Name: 1-Propanol, 3-(2-hydroxyethoxy)-

CAS No.: 929-28-2

Cat. No.: B3058930

Get Quote

Executive Summary
3-(2-Hydroxyethoxy)-1-propanol (CAS: 929-28-2) is a heterobifunctional glycol ether

characterized by a primary hydroxyl group at both ends of an asymmetric ether chain (C2-O-

C3).[1] Structurally, it represents a hybrid "dimer" linking an ethylene glycol unit with a 1,3-

propanediol unit.

In drug development, this molecule serves as a critical short-chain hydrophilic spacer. Its

unique structure—possessing the flexibility of a polyethylene glycol (PEG) but with a specific

propyl-ethyl asymmetry—makes it valuable for fine-tuning the physicochemical properties of

linker systems in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates

(ADCs).

This guide provides a rigorous technical analysis of its properties, synthesis, safety protocols,

and handling requirements, moving beyond standard SDS data to offer actionable insights for

research applications.
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Part 1: Chemical Identity & Physicochemical
Properties[3][4]
Nomenclature & Identification

IUPAC Name: 3-(2-Hydroxyethoxy)propan-1-ol[2]

CAS Registry Number: 929-28-2[1][2]

Synonyms: Diethylene glycol mono-propyl ether (misnomer, technically incorrect but

occasionally used loosely); 1-Propanol, 3-(2-hydroxyethoxy)-.

Molecular Formula: C

H

O

SMILES: OCCOCCCO

Key Physicochemical Constants
The following data consolidates experimental and predicted values essential for process design

and solubility modeling.
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Property Value Context for Researchers

Molecular Weight 120.15 g/mol
Low MW facilitates rapid

diffusion in biological matrices.

Physical State Liquid (Colorless)

Viscous liquid at RT; requires

positive displacement pipetting

for precision.

Boiling Point ~250–255 °C (Predicted)

High boiling point makes it

suitable for high-temp

reactions without rapid

evaporation.

Density ~1.05 g/cm³

Slightly denser than water;

forms bottom layer in biphasic

organic extractions (e.g., vs.

Hexane).

LogP (Octanol/Water) -1.0 to -1.3 (Predicted)

Highly hydrophilic. Excellent

solubility in water, DMSO, and

MeOH. Poor in non-polar

solvents.

pKa ~14.4 (Primary Alcohol)

Typical alcohol acidity; requires

strong bases (NaH, t-BuOK)

for deprotonation.

Part 2: Synthesis & Production Workflows
Synthetic Logic
For drug development applications requiring high purity (>98%), the synthesis typically avoids

the non-selective industrial polymerization of epoxides. Instead, a controlled nucleophilic

substitution (Williamson Ether Synthesis) or a selective ring-opening of oxetane is preferred.

Pathway A: Controlled Ring Opening (High Selectivity)
The reaction of 1,3-propanediol with ethylene oxide (EO) is the most direct route but suffers

from oligomerization (forming PEG-like byproducts). A more controlled lab-scale approach
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involves reacting ethylene glycol with 3-chloro-1-propanol under basic conditions.

Mechanism:

Deprotonation of ethylene glycol (using NaH or NaOH) to form the alkoxide.

SN2 attack on the alkyl halide (3-chloro-1-propanol).

Workup to remove unreacted diols and salt byproducts.

Visualization: Synthesis & Impurity Profile
The following diagram illustrates the primary synthesis pathway and potential side reactions

that researchers must monitor during QC.

Ethylene Glycol
+ 3-Chloro-1-propanol

Alkoxide
Intermediate

Deprotonation

Impurity B:
Cyclic Acetals

Acid Catalysis
(Trace Acid)

Base Catalyst
(NaOH / NaH)

3-(2-hydroxyethoxy)-1-propanol
(Target C5 Linker)SN2 Substitution

Impurity A:
Diglycol Dimers

Oligomerization
(Excess Heat)

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the SN2 mechanism and critical impurity risks

(oligomers/acetals) requiring HPLC purification.

Part 3: Safety Data Sheet (SDS) Deep Dive
While standard SDSs list codes, this section interprets them for the bench scientist.

GHS Classification & Hazard Analysis
H318: Causes Serious Eye Damage (Category 1)

Scientific Context: As a glycol ether, this molecule acts as a surfactant-like solvent. It can

rapidly penetrate the corneal epithelium, causing irreversible protein denaturation and
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opacity. Standard safety glasses are insufficient.

H315: Causes Skin Irritation

Scientific Context: Defatting action on the stratum corneum leads to irritation and potential

dermatitis upon repeated exposure.

H335/H336: STOT SE 3 (Respiratory Irritation / Drowsiness)

Scientific Context: High vapor concentrations (though unlikely at RT due to high BP) can

depress the CNS, similar to ethanol or isopropanol.

Handling & PPE Decision Tree
Because of the Category 1 Eye Damage risk, handling protocols must be stricter than for

standard buffers.

Handling 3-(2-hydroxyethoxy)-1-propanol

Check Volume & Temp

< 50 mL / Ambient Temp > 50 mL / Heated (>60°C)

PPE: Nitrile Gloves + 
Chemical Splash Goggles

PPE: Double Gloves + 
Face Shield + Fume Hood

Proceed in Fume Hood Use Blast Shield if Pressurized

Click to download full resolution via product page
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Caption: Safety decision tree emphasizing the requirement for splash goggles or face shields

due to H318 (Eye Damage) classification.

Emergency Protocols
Eye Contact (Critical): Immediate irrigation is vital. Do not wait for medical personnel. Rinse

for minimum 15 minutes, lifting eyelids. The hydrophilicity of the molecule means it washes

out well, but speed is essential to prevent corneal etching.

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible

materials (sawdust) as the liquid is organic and combustible (Flash Point > 100°C).

Part 4: Applications in Drug Development
Linker Chemistry (PROTACs & ADCs)
3-(2-Hydroxyethoxy)-1-propanol is a "hetero-PEG" spacer.

Advantage: Unlike standard PEG chains (–O–CH

–CH

–)

, the inclusion of a propyl group (–CH

–CH

–CH

–) introduces a subtle hydrophobic break and alters the chain flexibility/entropy.

Usage: It is often functionalized at one end (e.g., tosylation or oxidation to carboxylic acid) to

create a bifunctional linker that connects a ligand (e.g., E3 ligase binder) to a warhead.

Solubilizing Excipient
In early formulation studies, this molecule can screen for solubility enhancement of poorly

water-soluble compounds (BCS Class II/IV).
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Mechanism: Cosolvency. It disrupts the water lattice structure less aggressively than ethanol

but provides organic character to solvate lipophilic drugs.

Limit: Toxicity data is less established than PEG 400, so it is primarily used in in vitro or early

preclinical rodent studies, not yet common in clinical formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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